

Predicted ^1H NMR spectrum of (Z)-3-penten-1-yne

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Compound of Interest

Compound Name: 3-Penten-1-yne

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An In-depth Technical Guide to the Predicted ^1H NMR Spectrum of (Z)-3-Penten-1-yne

This technical guide offers a detailed prediction of the ^1H Nuclear Magnetic Resonance (NMR) spectrum for (Z)-3-penten-1-yne. The analysis is founded on established NMR principles, including chemical shift theory, spin-spin coupling, and analysis of typical values for similar chemical structures. Due to a lack of publicly available experimental spectra for this specific isomer, this document serves as a robust theoretical framework for researchers, scientists, and professionals in drug development.

Molecular Structure and Proton Environments

The structure of (Z)-3-penten-1-yne features four distinct proton environments, each subject to unique electronic effects from the neighboring functional groups—a cis-configured double bond, a terminal triple bond, and a methyl group. These environments are labeled as follows for clarity in the subsequent analysis:

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- H-1: The terminal acetylenic proton attached to C1.
- H-3: The vinylic proton on C3, which is cis to H-4.
- H-4: The vinylic proton on C4, adjacent to the alkyne.
- H-5: The three equivalent allylic protons of the methyl group at C5.

Predicted ^1H NMR Data

The predicted spectral parameters for (Z)-3-penten-1-yne are summarized in the table below. These values are derived from typical ranges for alkynyl, vinylic, and allylic protons, refined by data from analogous structures.

Proton Label	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)	Integration
H-1	~ 3.1	Doublet of Quartets (dq)	$^4J_{1,4} \approx 2.5$ Hz, $^5J_{1,5} \approx 2.5$ Hz	1H
H-3	~ 5.6	Doublet of Quartets (dq)	$^3J_{3,4} \approx 11.0$ Hz, $^3J_{3,5} \approx 2.0$ Hz	1H
H-4	~ 6.1	Doublet of Doublets (dd)	$^3J_{4,3} \approx 11.0$ Hz, $^4J_{4,1} \approx 2.5$ Hz	1H
H-5	~ 1.9	Doublet of Doublets (dd)	$^3J_{5,4} \approx 7.0$ Hz, $^4J_{5,3} \approx 2.0$ Hz	3H

Note: The predicted values are based on an analysis of spectral data for similar compounds and established NMR principles^[1].

Detailed Spectral Analysis

H-1 (Acetylenic Proton)

- Chemical Shift ($\delta \approx 3.1$ ppm): Protons attached to terminal alkynes typically resonate between 2.0 and 3.2 ppm[2][3][4]. The magnetic anisotropy of the triple bond's π -electron system creates a shielding cone along the bond axis, causing the acetylenic proton to appear at a significantly higher field (lower ppm) compared to vinylic protons[5][6][7].
- Multiplicity (Doublet of Quartets, dq): This proton is expected to exhibit long-range coupling. The primary coupling is a four-bond (4J) interaction with the vinylic proton H-4 across the alkyne, predicted with a coupling constant of approximately 2.5 Hz[1]. A further five-bond (5J) coupling to the methyl protons (H-5) through the conjugated π -system is also predicted, resulting in a doublet of quartets pattern[1].

H-3 (Vinylic Proton)

- Chemical Shift ($\delta \approx 5.6$ ppm): Vinylic protons, attached to sp^2 -hybridized carbons, are deshielded and typically appear in the 4.5-6.5 ppm range[3][8]. The predicted shift of ~ 5.6 ppm is consistent with this expectation.
- Multiplicity (Doublet of Quartets, dq): H-3 is coupled to two different sets of neighboring protons. It experiences a three-bond (3J) vicinal coupling with H-4, and because they are in a cis configuration, the coupling constant is expected to be in the 6-12 Hz range; a value of ~ 11.0 Hz is predicted[1][9]. Additionally, it shows a three-bond (3J) allylic coupling to the three H-5 protons, splitting the signal into a quartet with a smaller J value of ~ 2.0 Hz[1].

H-4 (Vinylic Proton)

- Chemical Shift ($\delta \approx 6.1$ ppm): This proton is also vinylic but is expected to be further downfield than H-3. Its proximity to the electron-withdrawing alkyne group results in greater deshielding.
- Multiplicity (Doublet of Doublets, dd): The signal for H-4 is split into a doublet by the cis-coupled H-3 proton ($^3J_{4,3} \approx 11.0$ Hz)[1][10]. It is further split into a second doublet by the four-bond long-range coupling to the acetylenic proton H-1 ($^4J_{4,1} \approx 2.5$ Hz)[1].

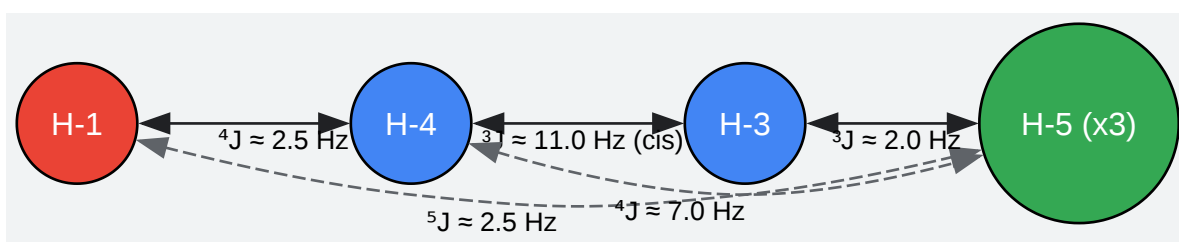
H-5 (Allylic Methyl Protons)

- Chemical Shift ($\delta \approx 1.9$ ppm): Allylic protons, which are on an sp^3 -hybridized carbon adjacent to a double bond, typically resonate between 1.6 and 2.2 ppm[3][11].

- Multiplicity (Doublet of Doublets, dd): The three equivalent protons of the methyl group are coupled to the vinylic proton H-3, which would produce a doublet. This signal is further split by a smaller four-bond allylic coupling to H-4. The predicted coupling constants are approximately 7.0 Hz and 2.0 Hz, respectively[1].

Visualization of Coupling Interactions

The spin-spin coupling relationships within (Z)-3-penten-1-yne are illustrated in the diagram below.



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Caption: Spin-spin coupling network in (Z)-3-penten-1-yne.

Experimental Protocol for ^1H NMR Acquisition

A standardized protocol for acquiring the ^1H NMR spectrum of a volatile compound like (Z)-3-penten-1-yne is detailed below.

Sample Preparation

- Solvent Selection: A suitable deuterated solvent such as chloroform-d (CDCl_3) or acetone- d_6 ($(\text{CD}_3)_2\text{CO}$) should be chosen based on the analyte's solubility.
- Concentration: In a well-ventilated fume hood, prepare a solution by dissolving 1-5 mg of (Z)-3-penten-1-yne in 0.5-0.7 mL of the selected deuterated solvent.
- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer: Transfer the final solution to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
- **Tuning and Shimming:** Tune the probe to the ^1H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
- **Acquisition Parameters:**
 - **Spectral Width (SW):** Set to a range of 12-16 ppm to encompass all expected proton signals.
 - **Acquisition Time (AQ):** Use a value of at least 3-4 seconds to achieve good digital resolution.
 - **Relaxation Delay (D1):** A delay of 1-2 seconds is typically adequate.
 - **Number of Scans (NS):** Depending on the sample concentration, 16 to 64 scans should suffice to obtain a high signal-to-noise ratio[1].
 - **Temperature:** Maintain a stable probe temperature, typically 298 K (25 °C)[1].

Data Processing

- **Fourier Transform:** Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
- **Phase Correction:** Perform manual or automatic phase correction to ensure all peaks are in the positive absorptive phase.
- **Baseline Correction:** Apply a baseline correction algorithm to flatten the spectral baseline.
- **Referencing:** Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- **Integration and Peak Picking:** Integrate the signals to determine the relative proton ratios and pick the peaks to identify their precise chemical shifts and coupling constants.

This comprehensive guide provides a robust prediction and a clear experimental path for the ^1H NMR analysis of (Z)-3-penten-1-yne, serving as a valuable resource for researchers in the field.

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